5-bromo-1H-indole-2-carbohydrazide
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Overview
Description
5-Bromo-1H-indole-2-carbohydrazide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of 5-bromoindole-2-carboxylic acid .
Synthesis Analysis
A new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) . Various physical and spectroscopic methods were used to determine the structure of the novel 5-bromoindole hydrazone derivatives .Molecular Structure Analysis
The molecular structure of 5-bromo-1H-indole-2-carbohydrazide can be found in the NIST Chemistry WebBook . Further details about its structure can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involving 5-bromo-1H-indole-2-carbohydrazide are primarily related to its synthesis . The compound is used as a potential inhibitor of VEGFR-2 tyrosine kinase (TK), and its derivatives have shown promising results in this regard .Physical And Chemical Properties Analysis
5-Bromo-1H-indole-2-carbohydrazide has a molecular weight of 254.09 . It is a solid at ambient temperature . More details about its physical and chemical properties can be found in the referenced papers .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-bromo-1H-indole-2-carbohydrazide , have been studied for their potential antiviral properties. These compounds have shown inhibitory activity against a range of RNA and DNA viruses. For instance, certain indole derivatives have demonstrated effectiveness against influenza A and Coxsackie B4 virus, suggesting that 5-bromo-1H-indole-2-carbohydrazide could be a valuable lead compound in the development of new antiviral drugs .
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules with significant anti-inflammatory effects. By modulating various biochemical pathways, indole derivatives can potentially reduce inflammation, making 5-bromo-1H-indole-2-carbohydrazide a candidate for further research in this field .
Anticancer Potential
5-bromo-1H-indole-2-carbohydrazide: derivatives have been synthesized and studied for their potential to inhibit VEGFR-2 tyrosine kinase, which plays a crucial role in tumor angiogenesis. These compounds have shown promising results in inhibiting cell proliferation in various human cancer cell lines, indicating their potential as antitumor agents .
Antimicrobial Effects
Indole derivatives are known for their broad-spectrum antimicrobial activity. This includes action against bacteria, fungi, and other pathogenic microorganisms. The structural features of 5-bromo-1H-indole-2-carbohydrazide make it a compound of interest for developing new antimicrobial agents .
Enzyme Inhibition
Research has indicated that indole derivatives can act as inhibitors for various enzymes, such as MMP-13, which is involved in arthritic diseases, and indoleamine 2,3-dioxygenase, which plays a role in immune response regulation. Therefore, 5-bromo-1H-indole-2-carbohydrazide may have applications in treating diseases where enzyme inhibition is beneficial .
Antidiabetic Activity
The indole scaffold is present in many compounds with antidiabetic properties. These compounds can influence insulin secretion or insulin sensitivity, making them useful in managing diabetes. The biological activity of 5-bromo-1H-indole-2-carbohydrazide suggests potential utility in diabetes research .
Safety And Hazards
Future Directions
The future directions of research on 5-bromo-1H-indole-2-carbohydrazide are likely to focus on its potential as an anticancer agent . Its derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines , suggesting that it could be a promising antitumor agent that targets the tyrosine kinase activity of VEGFR .
properties
IUPAC Name |
5-bromo-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQZUVPFQJSTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-indole-2-carbohydrazide |
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